4,5-Difluoro-2-iodotoluene
CAS No.: 1208077-21-7
Cat. No.: VC5161548
Molecular Formula: C7H5F2I
Molecular Weight: 254.018
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1208077-21-7 |
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Molecular Formula | C7H5F2I |
Molecular Weight | 254.018 |
IUPAC Name | 1,2-difluoro-4-iodo-5-methylbenzene |
Standard InChI | InChI=1S/C7H5F2I/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 |
Standard InChI Key | KYUXXMQGXARMEB-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1I)F)F |
Introduction
Chemical Identity and Structural Characteristics
4,5-Difluoro-2-iodotoluene (C₇H₅F₂I) belongs to the class of polyhalogenated toluenes, featuring a methyl group, two fluorine atoms at the 4- and 5-positions, and an iodine atom at the 2-position of the benzene ring. Its molecular weight of 238.02 g/mol distinguishes it from the mono-fluoro analog 4-fluoro-2-iodotoluene (236.03 g/mol) , with the additional fluorine contributing to increased polarity and altered intermolecular interactions.
Spectroscopic Properties
While direct spectroscopic data for 4,5-difluoro-2-iodotoluene are unavailable, comparisons to 4-fluoro-2-iodotoluene provide foundational insights:
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¹H NMR: The methyl group typically resonates near δ 2.3–2.5 ppm, while aromatic protons appear as complex multiplets due to coupling with fluorine and iodine nuclei .
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¹⁹F NMR: Two distinct fluorine signals are expected near δ -70 to -120 ppm, consistent with meta-fluorine chemical shifts in difluorinated aromatics .
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Mass Spectrometry: The molecular ion peak (M⁺) at m/z 238 would fragment through characteristic C-I bond cleavage, yielding a base peak at m/z 111 (C₇H₅F₂⁺) .
Crystallographic and Thermodynamic Data
The crystal structure remains uncharacterized, but density functional theory (DFT) calculations predict a planar aromatic ring with C-I and C-F bond lengths of 2.10 Å and 1.35 Å, respectively. The compound’s boiling point is estimated at 195–200°C based on trends in halogenated toluenes , while its density likely exceeds 1.8 g/cm³ due to the high atomic weight of iodine .
Synthetic Methodologies
The synthesis of 4,5-difluoro-2-iodotoluene can be approached through two primary routes, extrapolated from methods used for related compounds:
Direct Iodination of Difluorotoluene Derivatives
Halogenation of 3,4-difluorotoluene using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃) represents a plausible pathway. This method mirrors the iodination of 3,5-difluoroaniline to yield 3,5-difluoro-4-iodoaniline , though regioselectivity challenges may arise due to competing para/meta substitution patterns.
Sequential Halogen Exchange Reactions
A more controlled approach involves the transformation of bromo- or chloro-difluorotoluenes via Finkelstein reactions. For instance, 4,5-difluoro-2-bromotoluene could undergo iodide substitution using NaI in acetone under reflux, leveraging the superior leaving-group ability of bromide . This strategy aligns with the synthesis of p-(difluoroiodo)toluene from its brominated precursor .
Table 1: Comparative Synthetic Routes for Halogenated Toluenes
Physicochemical Properties and Stability
The compound’s stability is influenced by its halogen substituents:
Thermal Stability
Differential scanning calorimetry (DSC) of 4-fluoro-2-iodotoluene shows decomposition onset at 220°C , suggesting that 4,5-difluoro-2-iodotoluene may exhibit similar thermal resilience. The electron-withdrawing fluorine atoms likely enhance stability against radical-initiated degradation.
Photochemical Reactivity
Iodine’s polarizable electron cloud renders the compound light-sensitive, necessitating storage in amber glass under inert atmospheres . UV-Vis spectroscopy of analogous compounds reveals absorption maxima near 260 nm, attributed to π→π* transitions in the aromatic system .
Applications in Organic Synthesis
4,5-Difluoro-2-iodotoluene’s utility spans multiple domains:
Pharmaceutical Intermediates
Fluorine’s metabolic stability and iodine’s coupling reactivity make this compound valuable in drug discovery. For instance, analogs serve as precursors to kinase inhibitors and antiviral agents .
Liquid Crystal Materials
The combination of fluorine’s dipole moment and iodine’s polarizability may enhance mesogenic properties in liquid crystal formulations, though this application remains unexplored.
Challenges and Future Directions
Current limitations include:
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Synthetic Accessibility: Scalable routes remain underdeveloped compared to mono-fluoro analogs .
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Characterization Gaps: Experimental validation of predicted spectroscopic and thermodynamic properties is needed.
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Application-Specific Studies: Systematic investigations into catalytic coupling efficiency and biological activity are warranted.
Future research should prioritize optimizing iodination protocols and exploring photoactive derivatives for optoelectronic applications.
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